N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Kinase Inhibition

N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide (CAS 338413-29-9) is a synthetic small-molecule benzenesulfonamide derivative incorporating a pyrimidin-2-yloxy moiety at the 4-position of the aniline ring and a 4-fluorophenyl substituent on the sulfonamide. Its molecular formula is C₁₆H₁₁ClFN₃O₃S and its monoisotopic mass is 379.019 Da.

Molecular Formula C16H11ClFN3O3S
Molecular Weight 379.79
CAS No. 338413-29-9
Cat. No. B2986236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide
CAS338413-29-9
Molecular FormulaC16H11ClFN3O3S
Molecular Weight379.79
Structural Identifiers
SMILESC1=CN=C(N=C1)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H11ClFN3O3S/c17-14-10-12(4-7-15(14)24-16-19-8-1-9-20-16)21-25(22,23)13-5-2-11(18)3-6-13/h1-10,21H
InChIKeyJKAQEOXTVFXLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide (CAS 338413-29-9): Sourcing & Differentiation Guide


N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide (CAS 338413-29-9) is a synthetic small-molecule benzenesulfonamide derivative incorporating a pyrimidin-2-yloxy moiety at the 4-position of the aniline ring and a 4-fluorophenyl substituent on the sulfonamide . Its molecular formula is C₁₆H₁₁ClFN₃O₃S and its monoisotopic mass is 379.019 Da . The compound belongs to a class of sulfonamides that have been investigated as inhibitors of protein kinases (e.g., PERK kinase) and carbonic anhydrase isoforms, though published pharmacological data for this specific CAS number remains extremely scarce in the peer-reviewed primary literature.

Why N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide Cannot Be Replaced by a Generic In-Class Analog


Within the benzenesulfonamide class, small structural variations—such as the nature and position of halogen substituents on the phenyl ring, the heterocyclic moiety attached via the ether linker, and the substitution pattern on the sulfonamide aryl group—can produce dramatic shifts in target affinity, isoform selectivity, and physicochemical properties [1]. For example, pyrimidine-bearing benzenesulfonamides have been shown to achieve sub-nanomolar affinities for specific carbonic anhydrase isoforms (e.g., 0.5 nM for isoform I) while closely related analogs lacking the pyrimidine oxygen linker exhibit orders-of-magnitude weaker binding [1]. Consequently, replacing N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide with an analog that differs even in a single substituent risks loss of the specific interaction profile that defines its research or industrial utility. The quantitative evidence below, where available, identifies the precise structural features that confer differentiation from the most relevant comparators.

Quantitative Differentiation Evidence for N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide


Structural Differentiation: Unique 3-Chloro-4-(pyrimidin-2-yloxy)aniline Scaffold vs. Common Sulfonamide Analogs

The compound contains a distinctive 3-chloro-4-(pyrimidin-2-yloxy) substitution on the central phenyl ring combined with a 4-fluorobenzenesulfonamide group. This exact substitution pattern distinguishes it from the far more common 4-aminobenzenesulfonamide (sulfanilamide) core found in classical CA inhibitors and from the pyrimidine-sulfanyl-acetyl benzenesulfonamides described in the Capkauskaite et al. series [1]. While published comparative IC₅₀ or Kd data for CAS 338413-29-9 against specific isoforms are not available, class-level SAR from the pyrimidine-benzenesulfonamide literature indicates that the pyrimidin-2-yloxy linker, as opposed to pyrimidin-2-ylsulfanyl or pyrimidine directly attached via carbon, modulates both potency and isoform selectivity [1]. The closest patent-described analogs (N-(substituted-phenyl)-sulfonamide PERK inhibitors, US20200121686A1) feature a fused heterocyclic core rather than a simple pyrimidinyloxy substituent [2].

Medicinal Chemistry Carbonic Anhydrase Inhibition Kinase Inhibition

Physicochemical Differentiation: Calculated Properties vs. Common Benzenesulfonamide Drugs

The molecular weight (379.79 g/mol) and halogenation pattern (Cl, F) place this compound in a distinct physicochemical space relative to first-generation sulfonamide drugs. For comparison, the widely used carbonic anhydrase inhibitor acetazolamide has a molecular weight of 222.25 g/mol, while ethoxzolamide is 258.32 g/mol [1]. The increased molecular weight and lipophilicity conferred by the pyrimidinyloxy and fluorophenyl groups are class-level features associated with improved membrane permeability and altered tissue distribution [1]. The compound's low water solubility can be inferred from its calculated logP (~3.5 based on structural fragments), distinguishing it from more hydrophilic sulfonamides and influencing formulation strategy.

Drug Discovery Physicochemical Profiling Lead Optimization

CAUTION: High-Strength Quantitative Comparative Evidence Is Not Currently Available for This Specific CAS Number

An exhaustive search of PubMed, Google Patents, PubChem, and authoritative databases (excluding benchchems, evitachem, molecule, vulcanchem per specification) did not yield any peer-reviewed primary research paper or patent that reports quantitative inhibitory activity (IC₅₀, Ki, Kd), selectivity profiling, or in vivo efficacy data for the specific compound CAS 338413-29-9. The compound is listed in chemical vendor catalogs and structure databases (ChemSpider, ChemicalBook) but lacks published biological characterization. Related sulfonamide-pyrimidine compounds have been described as PERK kinase inhibitors (US20200121686A1) and carbonic anhydrase inhibitors (Capkauskaite et al., 2013), but CAS 338413-29-9 is not explicitly mentioned in these works. Prospective users should request custom profiling data from suppliers or conduct independent head-to-head assays before making selection decisions.

Data Transparency Procurement Risk Assessment

Application Scenarios for N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide Based on Structural Inference


Carbonic Anhydrase Isoform Selectivity Profiling in Medicinal Chemistry

Based on class-level SAR, this compound may serve as a probe for carbonic anhydrase isoform selectivity studies. The pyrimidin-2-yloxy moiety is a recognized pharmacophore for achieving high-affinity CA inhibition, with structurally related compounds reaching 0.5 nM affinity for CA I [1]. Researchers investigating CA I, II, VII, XII, or XIII can use this compound as a starting point for selectivity optimization, provided they perform confirmatory thermal shift or stopped-flow CO₂ hydration assays.

PERK Kinase Inhibitor Scaffold Exploration

The benzenesulfonamide core with a heterocyclic ether substituent is structurally analogous to the N-(substituted-phenyl)-sulfonamide PERK kinase inhibitor series disclosed in US20200121686A1 [2]. This compound can be evaluated as a chemical probe in unfolded protein response (UPR) pathway studies, particularly in cancer cell lines where PERK inhibition has been shown to reduce tumor growth.

Physicochemical Comparator for Sulfonamide Lead Optimization Programs

With a molecular weight of 379.79 g/mol and dual halogenation (Cl, F), this compound occupies a lipophilic chemical space that contrasts sharply with classic sulfonamide drugs like acetazolamide. It can serve as a reference compound in solubility, permeability, and metabolic stability assays when optimizing next-generation sulfonamide-based therapeutics.

Chemical Biology Tool for Pyrimidine-Sulfonamide Interaction Mapping

The unique 3-chloro-4-(pyrimidin-2-yloxy) pattern provides a distinct hydrogen-bond acceptor/donor profile. Crystallographic studies of related pyrimidine-benzenesulfonamides in complex with CA II, XII, and XIII have been reported [1]. This compound could be submitted for analogous co-crystallization studies to map binding interactions, aiding structure-based drug design.

Quote Request

Request a Quote for N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.